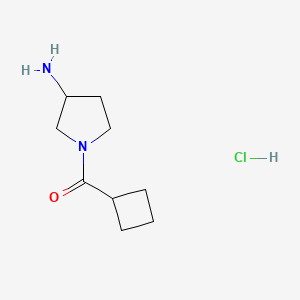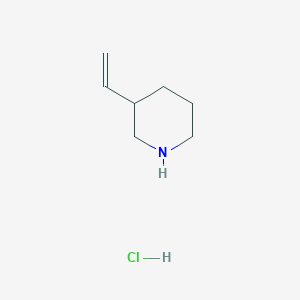
3-乙烯基哌啶盐酸盐
概述
描述
3-Ethenylpiperidine hydrochloride is a chemical compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities
科学研究应用
3-Ethenylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperidine derivatives on biological systems.
Industry: It can be used in the production of various chemical products, including polymers and agrochemicals.
安全和危害
未来方向
Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用机制
Target of Action
Piperidine derivatives have been reported to interact with histamine h3 receptors and sigma-1 receptors . These receptors play crucial roles in various physiological processes, including neurotransmission and cellular signaling .
Mode of Action
Piperidine derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, they can act as antagonists, blocking the activity of their target receptors, thereby modulating the physiological processes regulated by these receptors .
Biochemical Pathways
Piperidine derivatives have been associated with the modulation of various signaling pathways, such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These pathways are involved in a wide range of cellular processes, including cell proliferation, inflammation, and apoptosis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug . They influence how the drug is absorbed into the body, distributed to the target sites, metabolized into active or inactive forms, and eventually eliminated from the body .
Result of Action
For instance, they have been shown to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Action Environment
The action, efficacy, and stability of 3-Ethenylpiperidine hydrochloride can be influenced by various environmental factors. These may include the physiological conditions within the body (such as pH and temperature), the presence of other molecules that can interact with the drug, and the specific characteristics of the target cells . .
生化分析
Biochemical Properties
3-Ethenylpiperidine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft . Additionally, 3-Ethenylpiperidine hydrochloride can bind to certain receptor proteins, modulating their activity and influencing signal transduction pathways.
Cellular Effects
The effects of 3-Ethenylpiperidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 3-Ethenylpiperidine hydrochloride can enhance synaptic transmission by increasing acetylcholine levels . This can lead to improved cognitive functions and memory. In other cell types, it may affect gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, 3-Ethenylpiperidine hydrochloride exerts its effects through several mechanisms. It binds to cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex. Additionally, 3-Ethenylpiperidine hydrochloride can interact with receptor proteins, altering their conformation and activity. These interactions can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The effects of 3-Ethenylpiperidine hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Ethenylpiperidine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-Ethenylpiperidine hydrochloride in in vitro and in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of cholinesterase activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 3-Ethenylpiperidine hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cognitive functions and memory by increasing acetylcholine levels . At higher doses, it may cause toxic or adverse effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
3-Ethenylpiperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification . These interactions can affect the metabolic flux and levels of metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 3-Ethenylpiperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 3-Ethenylpiperidine hydrochloride is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the synaptic cleft in neuronal cells, where it can exert its effects on synaptic transmission. The localization of 3-Ethenylpiperidine hydrochloride within specific subcellular compartments can influence its interactions with biomolecules and its overall efficacy.
准备方法
The synthesis of 3-Ethenylpiperidine hydrochloride typically involves several steps. One common method starts with the preparation of 3-ethenylpiperidine, which is then converted to its hydrochloride salt. The synthetic route often includes the following steps:
Hydrochloride Formation: The resulting 3-ethenylpiperidine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
3-Ethenylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
3-Ethenylpiperidine hydrochloride can be compared with other piperidine derivatives, such as:
3-Ethylpiperidine hydrochloride: Similar in structure but with an ethyl group instead of an ethenyl group.
Piperidine hydrochloride: The parent compound without any substituents on the ring.
4-Methylpiperidine hydrochloride: A derivative with a methyl group at the 4-position.
The uniqueness of 3-Ethenylpiperidine hydrochloride lies in its ethenyl group, which can impart different chemical and biological properties compared to other piperidine derivatives.
属性
IUPAC Name |
3-ethenylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7-4-3-5-8-6-7;/h2,7-8H,1,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBVJXWRAKMSSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146667-88-1 | |
| Record name | 3-ethenylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


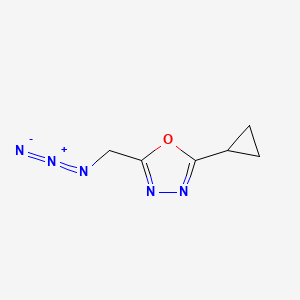
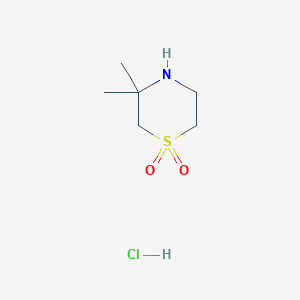
![4,7-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B1471203.png)
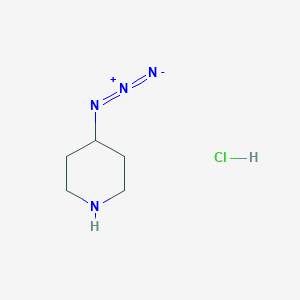


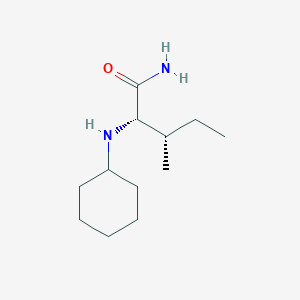
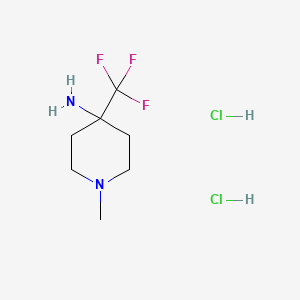
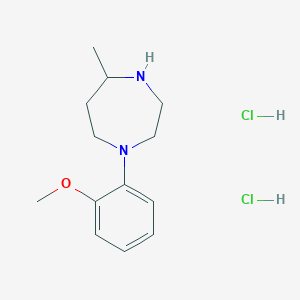
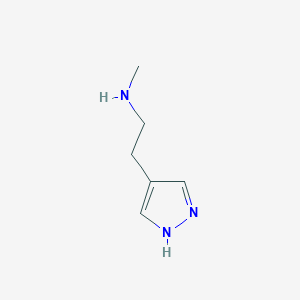
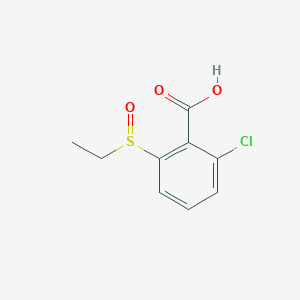
![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)
